molecular formula C7H12O3 B8568026 2,2-Dimethyl-4-(oxirane-2-yl)-1,3-dioxolane

2,2-Dimethyl-4-(oxirane-2-yl)-1,3-dioxolane

Cat. No. B8568026
M. Wt: 144.17 g/mol
InChI Key: VFFXYLYACPOCSJ-UHFFFAOYSA-N
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Patent
US04547357

Procedure details

A solution of 73.4 g of 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethylene oxide in 400 ml of 25% strength ammonia is heated in an autoclave for 4 hours to 130° C. The slightly yellowish solution is concentrated to dryness under vacuum; during this step, the residue crystallizes. 2-Amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol is re-crystallized from ethanol/ether, mp 94°-96° C.
Quantity
73.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[O:6][CH:5]([CH:7]2[O:9][CH2:8]2)[CH2:4][O:3]1.[NH3:11]>>[NH2:11][CH2:8][CH:7]([CH:5]1[CH2:4][O:3][C:2]([CH3:10])([CH3:1])[O:6]1)[OH:9]

Inputs

Step One
Name
Quantity
73.4 g
Type
reactant
Smiles
CC1(OCC(O1)C1CO1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The slightly yellowish solution is concentrated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
during this step, the residue crystallizes
CUSTOM
Type
CUSTOM
Details
2-Amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol is re-crystallized from ethanol/ether, mp 94°-96° C.

Outcomes

Product
Name
Type
Smiles
NCC(O)C1OC(OC1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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